Decoquinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action Studies:

Understanding how Decoquinate works against coccidia, the single-celled parasites that cause coccidiosis, is a crucial area of research. Studies have investigated the compound's effect on the parasite's lifecycle and its impact on their cellular processes. For instance, research published in the Journal of Parasitology details how Decoquinate disrupts the parasite's mitochondrial function, an essential cellular process for energy production [].

Development of Drug Resistance:

The overuse of anticoccidial drugs can lead to the development of resistance in parasite populations. Research into this area is essential for maintaining the effectiveness of Decoquinate and other anticoccidial agents. Studies are conducted to monitor the emergence of resistance in field populations and to investigate the mechanisms by which parasites develop resistance [].

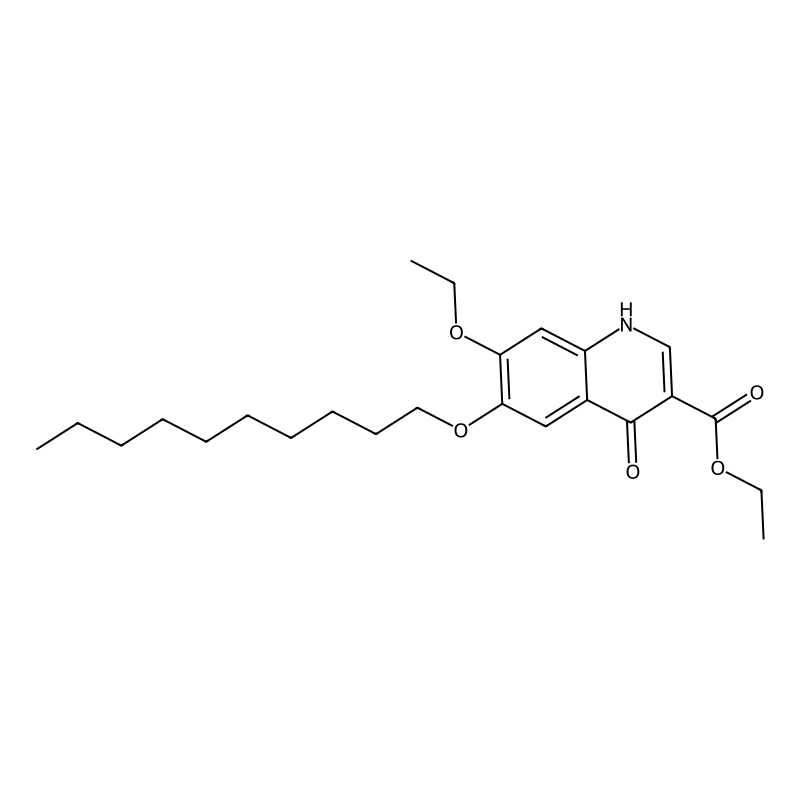

Decoquinate is a synthetic compound classified as a 4-hydroxyquinolone and primarily functions as a coccidiostat, used to control coccidiosis in poultry and livestock. With the chemical formula and a molecular weight of approximately 417.6 g/mol, decoquinate is characterized by its crystalline powder form, which is off-white in color with a mild odor. It has a melting point ranging from 242 to 245 °C and exhibits low solubility in water (0.06 mg/L at 20 °C) . Decoquinate acts by inhibiting electron transport in the mitochondria of protozoa, which interferes with their growth and reproduction .

The exact mechanism of action of decoquinate is not fully understood. However, research suggests it disrupts the life cycle of Eimeria parasites within the host animal's intestinal tract. One possible mechanism involves interference with the parasite's mitochondrial function, hindering its energy production and development [].

Decoquinate can be synthesized through various organic chemistry methods, typically involving the reaction of substituted quinolones with appropriate alkylating agents to introduce the desired functional groups. One common approach involves the condensation of 4-hydroxyquinoline derivatives with carboxylic acids or their esters under acidic conditions to yield decoquinate . Additionally, advancements in pharmaceutical nanotechnology have led to new formulations that enhance the solubility and bioavailability of decoquinate, allowing for more effective therapeutic applications .

Decoquinate is widely used in veterinary medicine as a feed additive to prevent coccidiosis in poultry and livestock. Its application helps improve animal health and productivity by controlling parasitic infections that can lead to significant economic losses in the agricultural sector . Research is ongoing into its potential use as an antimicrobial drug for human therapy, particularly through optimized formulations that enhance its pharmacokinetic properties .

Decoquinate shares structural similarities with several other compounds within the hydroquinolone class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Monensin | Polyether ionophore | Anticoccidial agent | Affects ion transport across membranes |

| Lasalocid | Polyether ionophore | Anticoccidial agent | Exhibits broader spectrum against protozoa |

| Nicarbazin | Anticoccidial agent | Coccidiostat | Combines effects on coccidia with growth promotion |

| Clopidol | Hydroxyquinolone | Coccidiostat | Targets specific stages of coccidian life cycle |

Decoquinate's unique mechanism of action—specifically targeting mitochondrial processes—distinguishes it from these compounds, which may operate through different biological pathways. Its application primarily in veterinary medicine further sets it apart from others that may have broader uses or different mechanisms.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Baneth G. Perspectives on canine and feline hepatozoonosis. Vet Parasitol. 2011 Sep 8;181(1):3-11. doi: 10.1016/j.vetpar.2011.04.015. Epub 2011 Apr 19. Review. PubMed PMID: 21620568.

3: Allen KE, Little SE, Johnson EM, Hostetler J, Panciera RJ, Ewing SA. Treatment of Hepatozoon americanum infection: review of the literature and experimental evaluation of efficacy. Vet Ther. 2010 Winter;11(4):E1-8. Review. PubMed PMID: 21308664.

4: Dorne JL, Fernández-Cruz ML, Bertelsen U, Renshaw DW, Peltonen K, Anadon A, Feil A, Sanders P, Wester P, Fink-Gremmels J. Risk assessment of coccidostatics during feed cross-contamination: animal and human health aspects. Toxicol Appl Pharmacol. 2013 Aug 1;270(3):196-208. doi: 10.1016/j.taap.2010.12.014. Epub 2011 Jan 6. Review. PubMed PMID: 21215766.

5: Buxton D, Maley SW, Wright SE, Rodger S, Bartley P, Innes EA. Ovine toxoplasmosis: transmission, clinical outcome and control. Parassitologia. 2007 Dec;49(4):219-21. Review. PubMed PMID: 18689230.

6: Buxton D. Protozoan infections (Toxoplasma gondii, Neospora caninum and Sarcocystis spp.) in sheep and goats: recent advances. Vet Res. 1998 May-Aug;29(3-4):289-310. Review. PubMed PMID: 9689743.

7: Foreyt WJ. Coccidiosis and cryptosporidiosis in sheep and goats. Vet Clin North Am Food Anim Pract. 1990 Nov;6(3):655-70. Review. PubMed PMID: 2245367.

8: Foreyt WJ. Coccidiosis in sheep and goats. Vet Hum Toxicol. 1987;29 Suppl 1:60-4. Review. PubMed PMID: 3303645.